molecular formula C16H16N2O3S B11979418 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide

2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide

Katalognummer: B11979418
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: HIZRJTUEEKCQPM-CUJDEGIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide is a complex organic compound with a unique structure that includes a cyano group, a dioxidotetrahydrothienyl group, and a phenyl group

Vorbereitungsmethoden

The synthesis of 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide typically involves multiple steps. One common synthetic route includes the reaction of a suitable thienyl derivative with a cyano group donor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the pentadienamide structure, leading to the formation of various addition products.

Wissenschaftliche Forschungsanwendungen

2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide involves its interaction with specific molecular targets and pathways. The cyano group and the dioxidotetrahydrothienyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide can be compared with similar compounds such as:

  • 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide
  • 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide
  • 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-fluorophenyl)acrylamide

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications

Eigenschaften

Molekularformel

C16H16N2O3S

Molekulargewicht

316.4 g/mol

IUPAC-Name

(2E,4E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-5-phenylpenta-2,4-dienamide

InChI

InChI=1S/C16H16N2O3S/c17-11-14(8-4-7-13-5-2-1-3-6-13)16(19)18-15-9-10-22(20,21)12-15/h1-8,15H,9-10,12H2,(H,18,19)/b7-4+,14-8+

InChI-Schlüssel

HIZRJTUEEKCQPM-CUJDEGIUSA-N

Isomerische SMILES

C1CS(=O)(=O)CC1NC(=O)/C(=C/C=C/C2=CC=CC=C2)/C#N

Kanonische SMILES

C1CS(=O)(=O)CC1NC(=O)C(=CC=CC2=CC=CC=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.